REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[C:10](=[O:13])([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH3:12].[C:10](=[O:15])([O:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:11][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
37.17 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After work-up as described for Example 34, distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 g | |
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCCCCCC)(OCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[C:10](=[O:13])([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH3:12].[C:10](=[O:15])([O:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:11][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
37.17 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After work-up as described for Example 34, distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 g | |
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCCCCCC)(OCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |